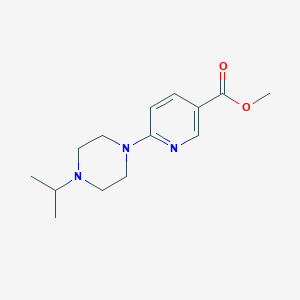

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate

Beschreibung

Eigenschaften

Molekularformel |

C14H21N3O2 |

|---|---|

Molekulargewicht |

263.34 g/mol |

IUPAC-Name |

methyl 6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H21N3O2/c1-11(2)16-6-8-17(9-7-16)13-5-4-12(10-15-13)14(18)19-3/h4-5,10-11H,6-9H2,1-3H3 |

InChI-Schlüssel |

OQHPYCNAGNZPGB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-6-(4-Isopropylpiperazin-1-yl)nicotinat beinhaltet typischerweise die Reaktion von Nicotinsäure mit 4-Isopropylpiperazin in Gegenwart eines geeigneten Veresterungsmittels. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Häufige Reagenzien, die in dieser Synthese verwendet werden, sind Methylierungsmittel wie Methyliodid oder Dimethylsulfat.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von Methyl-6-(4-Isopropylpiperazin-1-yl)nicotinat großtechnische Veresterungsprozesse umfassen. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-6-(4-Isopropylpiperazin-1-yl)nicotinat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.

Substitution: Der Piperazinring und der Nicotinat-Teil können an Substitutionsreaktionen teilnehmen, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Nicotinsäurederivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Piperazin- und Nicotinatverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-6-(4-Isopropylpiperazin-1-yl)nicotinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es wird angenommen, dass der Piperazinring und der Nicotinat-Teil eine Schlüsselrolle bei seiner biologischen Aktivität spielen. Die Verbindung kann als Ligand für bestimmte Rezeptoren oder Enzyme wirken und deren Aktivität modulieren, was zu verschiedenen physiologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The piperazine ring plays a crucial role in binding to the active site of the target molecule, while the nicotinate moiety contributes to the overall binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Nicotinate Esters

Nicotinate esters vary in their pharmacodynamic and physicochemical properties based on substituents and ester groups. Below is a comparative analysis of Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate with other nicotinate esters, focusing on structural features, erythema induction, and formulation-dependent penetration.

Table 1: Comparative Properties of Nicotinate Esters

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Erythema Onset (min) | Erythema Duration (hr) | Optimal Vehicle Type |

|---|---|---|---|---|---|

| Methyl nicotinate | 153.14 | 0.89 | 5–10 | 1–2 | Hydrophilic (e.g., hydrogel) |

| Hexyl nicotinate | 223.30 | 3.12 | 15–20 | 3–4 | Lipophilic (e.g., ointment) |

| Ethyl nicotinate | 167.17 | 1.45 | 8–12 | 1.5–2.5 | Emulsion |

| This compound | 335.43 | 1.98 | 20–30 | 4–6 | Lipophilic (e.g., ointment) |

Key Findings:

Structural Influence : The 4-isopropylpiperazine group in this compound increases its molecular weight (335.43 g/mol) and moderately enhances lipophilicity (LogP ~1.98) compared to methyl or ethyl nicotinates. This structural feature likely delays its cutaneous hydrolysis, resulting in slower erythema onset (20–30 minutes) but prolonged duration (4–6 hours).

Vehicle Compatibility: Like hexyl nicotinate, this compound exhibits better penetration in lipophilic vehicles (e.g., petrolatum-based ointments), which align with its intermediate LogP value.

Concentration Dependency: Higher concentrations (e.g., 1–2% w/w) enhance erythema intensity and duration, consistent with findings for other nicotinate esters.

Research Findings and Mechanistic Insights

- Vehicle Impact : Realdon et al. (1995) demonstrated that ointment formulations significantly modulate nicotinate ester penetration. For this compound, lipophilic bases prolong drug retention in the skin, enhancing sustained vasodilation.

- Erythema as a Biomarker : The compound’s erythema profile (delayed onset, prolonged duration) makes it a valuable tool for evaluating long-acting topical formulations. This contrasts with methyl nicotinate, which is preferred for acute permeability studies.

- This may explain its intermediate LogP and balanced penetration kinetics compared to highly lipophilic derivatives like hexyl nicotinate.

Biologische Aktivität

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies. The information presented is based on diverse sources to ensure a comprehensive understanding.

Molecular Details

| Property | Details |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The compound features a nicotinate moiety linked to a piperazine group, which is known for enhancing pharmacological properties.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and enzyme inhibition. The piperazine ring is significant in conferring affinity for various receptors, including serotonin and dopamine receptors, which are crucial in neurological functions and psychiatric disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine moiety significantly influence the compound's potency and selectivity. For example, varying the alkyl substituents on the piperazine ring alters binding affinity to target receptors, impacting therapeutic efficacy .

In Vitro Studies

- Antitumor Activity : In a study investigating derivatives of piperazine, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.19 µM to 5.24 µM, indicating strong potential as anticancer agents .

- Neuropharmacological Effects : Research has shown that derivatives of this compound can enhance cognitive functions in animal models by modulating cholinergic pathways, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .

In Vivo Studies

Case studies have illustrated the efficacy of this compound in animal models:

- Model of Chronic Pain : In a murine model of chronic pain induced by inflammatory agents, treatment with the compound resulted in a significant reduction in pain scores compared to control groups, suggesting analgesic properties .

- Behavioral Studies : Behavioral assays demonstrated that administration of this compound improved memory retention in rodent models, supporting its potential use in cognitive enhancement therapies .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives, including this compound, showed promising results against human cancer cell lines. The study highlighted that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Study 2: Neurological Impact

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neurodegeneration. Results indicated that it could mitigate neuronal damage and improve survival rates in treated animals compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate, and what intermediates are critical?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nicotinic acid derivatives. A common approach includes:

- Step 1 : Esterification of 6-hydroxynicotinic acid to form the methyl ester.

- Step 2 : Nucleophilic substitution at the 6-position using 4-isopropylpiperazine under basic conditions (e.g., K₂CO₃ in DMF).

Intermediate purity is verified via TLC or HPLC, and coupling efficiency is monitored using NMR to track piperazine integration .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .

- Structural Confirmation : and NMR (DMSO-d₆) confirm substituent positions, while IR spectroscopy validates ester (C=O, ~1720 cm) and piperazine (N-H, ~3300 cm) groups .

- Crystallinity : XRD analysis may resolve polymorphic forms if applicable .

Q. What solubility and stability parameters are critical for handling this compound in aqueous and organic systems?

- Methodological Answer :

- Solubility : Soluble in DMSO (>50 mg/mL) and dichloromethane; sparingly soluble in water. Pre-formulation studies should assess pH-dependent stability (e.g., phosphate buffer at pH 7.4) .

- Stability : Store at -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group. Monitor degradation via LC-MS over 6-month periods .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for introducing the 4-isopropylpiperazine moiety?

- Methodological Answer :

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling, or CuI/ligand systems for Ullmann-type reactions .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) with bases (Cs₂CO₃) to enhance nucleophilicity.

- Kinetic Analysis : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to off-target effects .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to nicotinic acetylcholine receptors, reconciling discrepancies between in vitro and in vivo data .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and nicotinate moieties?

- Methodological Answer :

- Piperazine Modifications : Replace isopropyl with cyclopropyl or aryl groups to assess steric/electronic effects on receptor selectivity .

- Ester Bioisosteres : Substitute methyl ester with amides or ketones to improve metabolic stability.

- Protease Stability Assays : Incubate derivatives with human liver microsomes (HLMs) to correlate structural changes with half-life .

Q. What experimental precautions are required to address the compound’s hygroscopicity and thermal decomposition?

- Methodological Answer :

- Handling : Use gloveboxes (<1% humidity) for weighing and reaction setup.

- Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (>150°C common for esters) .

- Lyophilization : For aqueous solutions, pre-freeze samples at -80°C and lyophilize to prevent ester hydrolysis .

Q. How can reaction mechanisms for nucleophilic aromatic substitution at the 6-position be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use -labeled piperazine to track incorporation via NMR .

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to identify whether the reaction proceeds via a concerted or stepwise mechanism .

Q. What challenges arise during scale-up from milligram to kilogram quantities, and how are they mitigated?

- Methodological Answer :

- Process Chemistry : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for cost-effective scaling .

- Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) during process validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.